molecular formula C9H7BrO4S B12077414 Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cat. No.: B12077414
M. Wt: 291.12 g/mol
InChI Key: WOYMPANRUVVSJR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a versatile chemical compound with a molecular formula of C9H7BrO4S and a molecular weight of 291.12 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Hydrogenated compounds.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the prop-2-yn-1-yloxy group facilitate covalent modification of biological targets, leading to changes in their activity and function . This compound can also act as a ligand, binding to specific receptors and modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C9H7BrO4S

Molecular Weight

291.12 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate

InChI

InChI=1S/C9H7BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3

InChI Key

WOYMPANRUVVSJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)OCC#C)Br)O

Origin of Product

United States

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